molecular formula C12H9BrN4 B6261474 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine CAS No. 1016886-81-9

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

货号: B6261474
CAS 编号: 1016886-81-9
分子量: 289.13 g/mol
InChI 键: CNFWXPHWBASIAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-Bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide in DMF at 60 °C for 12 hours . The yield of this reaction is reported to be 82.4% .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive sites in its structure . For instance, it can react with different reagents to form various pyrazolo[3,4-b]pyridine derivatives .

作用机制

Target of Action

The primary target of the compound 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . The compound’s interaction with TRKs results in the inhibition of the intramembrane kinase domain, which is associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

Once the TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s action on TRKs inhibits these pathways, thereby affecting cell proliferation and differentiation .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .

Result of Action

The compound’s action results in the inhibition of the proliferation of certain cell lines. For instance, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

未来方向

The future directions for the research and development of “3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .

生化分析

Biochemical Properties

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that lead to cell proliferation and survival . The nature of these interactions involves binding to the ATP-binding site of the kinase domain, which blocks the phosphorylation process essential for TRK activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, with significant selectivity . This compound influences cell function by disrupting cell signaling pathways, particularly the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the ATP-binding site of TRKs . This binding inhibits the kinase activity of TRKs, preventing the phosphorylation of downstream signaling molecules . The inhibition of TRK activity leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells . Furthermore, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability in plasma, which is crucial for its sustained activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for predicting drug interactions and optimizing therapeutic regimens .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with TRKs and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments or organelles within the cell .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with 3-pyridinemethanol.", "Starting Materials": [ "5-bromo-1H-pyrazolo[3,4-b]pyridine", "3-pyridinemethanol" ], "Reaction": [ "To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 4.5 mmol) in DMF (10 mL) was added 3-pyridinemethanol (0.5 g, 4.5 mmol) and K2CO3 (1.5 g, 10.8 mmol).", "The reaction mixture was stirred at 80°C for 12 hours.", "After completion of the reaction, the mixture was cooled to room temperature and diluted with water (20 mL).", "The resulting mixture was extracted with ethyl acetate (3 x 20 mL).", "The combined organic layers were washed with brine (20 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford the desired product as a yellow solid (0.8 g, 65% yield)." ] }

CAS 编号

1016886-81-9

分子式

C12H9BrN4

分子量

289.13 g/mol

IUPAC 名称

5-bromo-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H9BrN4/c13-11-4-10-6-16-17(12(10)15-7-11)8-9-2-1-3-14-5-9/h1-7H,8H2

InChI 键

CNFWXPHWBASIAI-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)Br

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。